molecular formula C7H11N3 B8723264 4-Ethyl-2-hydrazinopyridine

4-Ethyl-2-hydrazinopyridine

Cat. No. B8723264
M. Wt: 137.18 g/mol
InChI Key: FDOWNLFBKGMCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359329B2

Procedure details

To a solution of 5 g (40.9 mmol) of 4-ethylpyridin-2-amine in 10 mL of concentrated H2SO4 at 0° C. are added 8 mL of an H2SO4/HNO3 mixture (1/1) at a temperature of between 0 and 10° C., and stirring is maintained for 1 hour at 0° C. The reaction medium is then poured onto 100 g of ice and the white precipitate obtained is filtered off and washed successively with 10 mL of water, 10 mL of Et2O and 10 mL of pentane. The solid obtained is taken up in 100 mL of 100N NaOH at 0° C., 7.76 g (187 mmol) of zinc powder are added and the reaction medium is then stirred for 3 hours at 0° C. The reaction medium is then filtered through Celite and the filtrate is extracted with EtOAc (3×200 mL). The organic phases are combined, dried over Na2SO4, filtered and then concentrated under reduced pressure. 4.3 g of 4-ethyl-2-hydrazinopyridine are obtained in the form of a red oil, which is used without further purification in the following step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.76 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[CH:4]=1)[CH3:2].OS(O)(=O)=O.[N+:15]([O-])(O)=O>OS(O)(=O)=O.[OH-].[Na+].[Zn]>[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH:9][NH2:15])[CH:4]=1)[CH3:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C1=CC(=NC=C1)N
Name
Quantity
8 mL
Type
reactant
Smiles
OS(=O)(=O)O.[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
7.76 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the white precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed successively with 10 mL of water, 10 mL of Et2O and 10 mL of pentane
CUSTOM
Type
CUSTOM
Details
The solid obtained
STIRRING
Type
STIRRING
Details
the reaction medium is then stirred for 3 hours at 0° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction medium is then filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.